molecular formula C14H21NS B14916049 2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine

2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine

Cat. No.: B14916049
M. Wt: 235.39 g/mol
InChI Key: UICJJKYELQRTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine is an organic compound that features a cyclohexene ring, a thiophene ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine typically involves the following steps:

    Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where a thiophene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Amine Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the thiophene ring or the amine group, resulting in the formation of saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Saturated amines or thiophene derivatives.

    Substitution: Various substituted amines or thiophene compounds.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohex-1-en-1-yl)ethanamine: Lacks the thiophene ring, making it less complex.

    N-((5-methylthiophen-2-yl)methyl)ethan-1-amine: Lacks the cyclohexene ring, altering its chemical properties.

    2-(Cyclohex-1-en-1-yl)-N-methylethan-1-amine: Similar structure but with a different substitution pattern.

Uniqueness

2-(Cyclohex-1-en-1-yl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine is unique due to the presence of both the cyclohexene and thiophene rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21NS

Molecular Weight

235.39 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine

InChI

InChI=1S/C14H21NS/c1-12-7-8-14(16-12)11-15-10-9-13-5-3-2-4-6-13/h5,7-8,15H,2-4,6,9-11H2,1H3

InChI Key

UICJJKYELQRTOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNCCC2=CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.